molecular formula C9H7BrN2O3 B13268546 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid

Cat. No.: B13268546
M. Wt: 271.07 g/mol
InChI Key: QYMVLBHNNXOAGW-UHFFFAOYSA-N
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Description

5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a prop-2-yn-1-yloxy group at the 2nd position, and an amino group at the 4th position of the pyridine ring The carboxylic acid group is attached to the 4th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can be achieved through a multi-step process involving the following key steps:

    Alkylation: The prop-2-yn-1-yloxy group can be introduced through alkylation reactions using propargyl alcohol or its derivatives.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

    Coupling Reactions: Formation of coupled products with extended carbon chains.

Scientific Research Applications

5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A brominated aromatic amine reagent used for labeling oligosaccharides.

    4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: A compound used for UV light-induced covalent modification of biological targets.

    5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: An aromatic heterocyclic compound with potential biological activities.

Uniqueness

5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the prop-2-yn-1-yloxy group allows for unique coupling reactions, while the bromine and amino groups provide sites for further functionalization.

Biological Activity

5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a pyridine ring, and a carboxylic acid functional group. The presence of the prop-2-yn-1-yloxy group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Activity

Research indicates that compounds with similar structural features to 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine derivatives exhibit notable anticancer activities. For instance, studies have shown that pyridine-based compounds can inhibit cell proliferation in various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-78.5Induction of apoptosis
Compound BMDA-MB-23110.2Cell cycle arrest
5-Bromo-Pyridine DerivativeHeLa6.3Inhibition of EGFR

In particular, derivatives similar to 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine have been shown to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic factors like Bax and decreased anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of pyridine derivatives have also been explored extensively. For example, certain derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

These findings suggest that modifications in the pyridine structure can enhance antimicrobial efficacy, potentially making compounds like 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine valuable in treating infections .

Study on Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of pyridine derivatives, including those related to 5-Bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine. The results indicated that these compounds significantly inhibited the growth of breast cancer cells (MCF-7), with IC50 values ranging from 6 to 10 µM. The study highlighted the importance of the bromine substituent in enhancing biological activity by stabilizing the compound's interaction with target proteins .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pyridine derivatives against various pathogens. The study reported that certain derivatives exhibited potent activity against Staphylococcus aureus and E. coli, with MIC values indicating effective inhibition at low concentrations. This reinforces the potential application of these compounds in developing new antimicrobial agents .

Properties

Molecular Formula

C9H7BrN2O3

Molecular Weight

271.07 g/mol

IUPAC Name

5-bromo-2-(prop-2-ynoxyamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C9H7BrN2O3/c1-2-3-15-12-8-4-6(9(13)14)7(10)5-11-8/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

QYMVLBHNNXOAGW-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=C(C(=C1)C(=O)O)Br

Origin of Product

United States

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